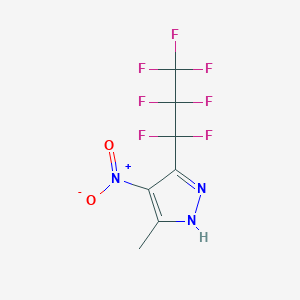

5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Description

The exact mass of the compound 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFISFKBSXJEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379289 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82633-69-0 | |

| Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Abstract

The synthesis of novel heterocyclic compounds, particularly those incorporating fluorinated moieties, is a cornerstone of modern pharmaceutical and agrochemical research. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating a robust and multi-faceted analytical approach for unambiguous structural confirmation. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a molecule presenting challenges and opportunities inherent to its class. We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopic methods provides an unassailable structural proof.

The Analytical Challenge: Beyond Simple Confirmation

Integrated Analytical Workflow

Our approach is rooted in a logical progression from foundational data to definitive confirmation. We begin with techniques that confirm molecular formula and functional groups (Mass Spectrometry and IR Spectroscopy) and then employ the full power of multi-dimensional and multi-nuclear NMR spectroscopy to map the molecular framework. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter for solid-state structural confirmation.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. This technique is indispensable for distinguishing the target compound from potential impurities or byproducts that may have similar nominal masses.

For C₇H₄F₇N₃O₂ , the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is 296.0222 . Observing a mass-to-charge ratio (m/z) within a narrow tolerance (typically < 5 ppm) of this value provides high confidence in the molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant should be used to ensure high mass accuracy.

-

Analysis: Compare the measured exact mass of the most abundant ion peak with the theoretical mass calculated for the C₇H₄F₇N₃O₂ formula.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide information on atom connectivity, it serves as a crucial validation step. The presence of characteristic absorption bands for the nitro (NO₂), amine (N-H), and carbon-fluorine (C-F) bonds confirms that the primary chemical transformations in the synthesis were successful.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (pyrazole ring) |

| 1550 - 1475 | Strong | Asymmetric N-O stretching (NO₂)[2] |

| 1360 - 1290 | Strong | Symmetric N-O stretching (NO₂)[2] |

| 1300 - 1100 | Very Strong | C-F stretching (perfluoropropyl group) |

| ~1600 | Medium | C=N stretching (pyrazole ring) |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum.

-

Data Processing: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this specific compound, a multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (HSQC, HMBC) approach is not just beneficial, but essential. This suite of experiments allows us to "walk" through the molecule's bonding framework, definitively placing each substituent on the pyrazole ring and confirming the structure of the perfluoroalkyl chain. The choice of DMSO-d₆ as a solvent is strategic; its hydrogen-bonding capability slows the exchange of the labile N-H proton, making it more likely to be observed in the ¹H NMR spectrum.[3]

One-Dimensional NMR (¹H, ¹⁹F, ¹³C)

-

¹H NMR: Provides the simplest information. We expect to see a singlet for the C5-methyl group and a broad singlet for the N1-H proton. The absence of any other signals in the aromatic or vinylic region is a key indicator of a fully substituted pyrazole ring.

-

¹⁹F NMR: This experiment is crucial for verifying the perfluoropropyl group. We expect three distinct signals corresponding to the CF₃, the internal CF₂, and the CF₂ group attached to the pyrazole ring. The chemical shifts and, most importantly, the coupling patterns (multiplicity) between these fluorine nuclei will confirm the linear n-propyl arrangement.[4][5]

-

¹³C NMR: Will show signals for all seven carbon atoms in the molecule. The carbons of the perfluoropropyl group will appear as complex multiplets due to strong one-bond and two-bond C-F coupling.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~14-15 | br s | N1-H |

| ~2.5 | s | C5-CH ₃ | |

| ¹⁹F | ~ -81 | t | -CF₂-CF₂-CF ₃ |

| ~ -115 | m | -CF ₂-CF₂-CF₃ | |

| ~ -126 | m | Pyrazole-CF ₂-CF₂- | |

| ¹³C | ~148 | - | C 5-CH₃ |

| ~145 | t (²JCF ≈ 25-30 Hz) | C 3-CF₂ | |

| ~118 | - | C 4-NO₂ | |

| ~118 | q (¹JCF ≈ 285 Hz) | -CF₂-CF₂-C F₃ | |

| ~110 | tq | -C F₂-CF₂-CF₃ | |

| ~108 | tt | Pyrazole-C F₂-CF₂- | |

| ~12 | - | C5-C H₃ |

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR: Establishing Connectivity

Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they are connected. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle of regiochemistry. It detects correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the structure.

Critical Correlations for Confirmation:

-

CH₃ Protons to Ring Carbons: The protons of the methyl group at C5 should show a strong correlation to the carbon they are attached to (C5, a ³J correlation) and a weaker correlation to the adjacent C4.

-

CF₂ Protons to Ring Carbons: While there are no protons on the perfluoropropyl group, the fluorine nuclei can be used in an H-F HMBC equivalent, or we can rely on the proton correlations. The key is that the methyl group's location is fixed by its correlations, thus defining the perfluoropropyl group's position at C3 by elimination and supported by other data. A ³J correlation from the methyl protons to C4 is the definitive link.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Spectra Acquisition:

-

HSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence spectrum to correlate directly bonded protons and carbons.

-

HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation spectrum, optimized for a long-range coupling constant of 8 Hz, to observe 2- and 3-bond correlations.

-

-

Data Analysis: Use appropriate NMR software to process and analyze all spectra, identifying cross-peaks to build the connectivity map of the molecule.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[6][7][8] It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom and confirming connectivity, regiochemistry, and conformation. Obtaining a publication-quality crystal structure is the gold standard for characterizing a novel chemical entity.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution of the compound in a mixed solvent system (e.g., dichloromethane/hexane) or vapor diffusion are common methods.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal under a stream of nitrogen gas (typically to ~100 K) to minimize thermal motion. Collect diffraction data using Mo-Kα or Cu-Kα radiation.[8]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods (e.g., using software like SHELXT). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[8]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a clear demonstration of the necessity for a modern, multi-technique analytical strategy. Each experiment, from HRMS to 2D NMR, provides a layer of evidence that, on its own, is insufficient for absolute proof. However, when integrated, these orthogonal datasets create a self-validating system. The molecular formula from HRMS is confirmed by NMR and IR, which in turn identify the components whose connectivity is definitively mapped by HMBC. This entire solution-state model can then be unequivocally verified in the solid state by X-ray crystallography. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides the trustworthy data required for further research and development.

References

-

Wang, X., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Available at: [Link]

-

Roda, G., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Available at: [Link]

-

Bora, R. & Sharma, P. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zin, Z., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

-

Lemal, D. & Ramanath, S. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

-

Fauzi, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

Venkateswarlu, P. & Narayan, G. (1982). Evaluation of analytical methods for fluorine in biological and related materials. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Joyce, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

-

Al-Issa, S., et al. (2022). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

MDPI. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

-

Ordway, F. (n.d.). IR: nitro groups. Available at: [Link]

-

Analytik Jena. (n.d.). Fluorine Analysis. Available at: [Link]

-

W. T. T. D. & Kivinen, A. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

Mohler, F., et al. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]

-

Ghesner, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]

-

Cabral, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Maspero, A., et al. (2022). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. Available at: [Link]

-

Smith, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

-

Fun, H., et al. (2010). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Nde, D., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Heliyon. Available at: [Link]

-

Asma, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction: The Activating Power of the Nitro Group on the Pyrazole Core

An In-depth Technical Guide to the Reactivity of the Nitro Group in Nitropyrazole Derivatives

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. While the parent ring system exhibits a degree of aromatic stability, the introduction of a nitro (-NO₂) group dramatically alters its electronic landscape and chemical reactivity. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This strong electron withdrawal deactivates the pyrazole ring towards electrophilic aromatic substitution but profoundly activates it for nucleophilic attack, making nitropyrazoles versatile building blocks in medicinal chemistry and materials science.[1][2]

The reactivity is further nuanced by the position of the nitro group. A nitro group at the C4 position effectively delocalizes negative charge from nucleophilic attack at the C3 or C5 positions, whereas a C3-nitro group activates the C5 position. Furthermore, in N-unsubstituted nitropyrazoles, the electron-withdrawing effect of the nitro group increases the acidity of the N-H proton, making N-functionalization a key reactive pathway.[1][3] This guide explores the core reactivity patterns of nitropyrazoles, providing mechanistic insights and practical experimental protocols for researchers in drug development and chemical synthesis.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Manifold

Nucleophilic aromatic substitution (SNAr) is arguably the most important reaction class for nitropyrazole derivatives. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient pyrazole ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer-like complex.[2][4] The subsequent departure of a leaving group re-establishes the aromaticity of the ring. The presence of one or more nitro groups is often essential for stabilizing the negative charge in the intermediate, thereby lowering the activation energy of the reaction.[5]

The SNAr Mechanism: An Overview

The general mechanism involves the attack of a nucleophile on a carbon atom bearing a leaving group. The strong electron-withdrawing nitro group, particularly when positioned ortho or para to the reaction center, stabilizes the resulting anionic σ-complex through resonance, which is typically the rate-determining step.[2]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity and Leaving Group Effects

The outcome of SNAr reactions is highly dependent on the substitution pattern of the nitropyrazole.

-

Attack on a C-H position vs. a C-L position: Nucleophilic attack can occur at a carbon atom bearing a leaving group (L) or a hydrogen atom. While addition at a C-H position is often kinetically faster, it is usually reversible. The slower, but typically irreversible, addition at the carbon bearing a leaving group leads to the final substitution product.[4]

-

Displacement of Halogens and Other Groups: In substrates like 1,4-dinitropyrazole, the nitro group at C4 activates the C3 and C5 positions. If a leaving group is present at one of these positions, it can be readily displaced. For instance, 1,4-dinitropyrazole reacts with secondary amines like piperidine and morpholine in ethanol at room temperature, where the nucleophile attacks the C5 position, leading to the displacement of the C5-nitro group.[6]

-

Displacement of a Nitro Group: The nitro group itself can serve as the leaving group, a reaction of significant synthetic utility. This is particularly prevalent in polynitrated systems. For example, the nitration of 3,5-dinitropyrazole can yield 3,4,5-trinitropyrazole. In this product, the C4-nitro group is highly activated and can be regioselectively substituted by various nucleophiles, including ammonia, amines, and thiols, under mild conditions.[7]

Data Summary: Representative SNAr Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1,4-Dinitropyrazole | Piperidine | Ethanol, RT | 4-Nitro-5-piperidylpyrazole | High | [6][8] |

| 1,4-Dinitropyrazole | Morpholine | Ethanol, RT | 3(5)-Morpholyl-4-nitropyrazole | High | [6] |

| 3,4,5-Trinitropyrazole | Ammonia | Mild | 3,5-Dinitro-4-aminopyrazole | Good | [7] |

| 3,4,5-Trinitropyrazole | Thiols | Mild | 3,5-Dinitro-4-(alkylthio)pyrazole | Good | [7] |

Experimental Protocol: Synthesis of 3(5)-Morpholyl-4-nitropyrazole

This protocol is adapted from the nucleophilic substitution reaction on 1,4-dinitropyrazole.[6]

-

Dissolution: Dissolve 1,4-dinitropyrazole (1.0 g, 6.3 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: To the stirred solution, add morpholine (1.1 g, 12.6 mmol, 2.0 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Upon completion, reduce the solvent volume under reduced pressure. Add water (30 mL) to the residue to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 3(5)-morpholyl-4-nitropyrazole.

-

Causality Note: Ethanol is an ideal solvent as it solubilizes the reactants without competing as a nucleophile. A two-fold excess of the amine nucleophile is used to drive the reaction to completion and neutralize any nitrous acid formed as a byproduct.[6]

Reduction of the Nitro Group: A Gateway to Aminopyrazoles

The reduction of the nitro group to a primary amine is a fundamental transformation in the functionalization of nitropyrazoles. The resulting aminopyrazoles are crucial intermediates for the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and high-performance energetic materials.[9] The choice of reducing agent is critical to ensure high yields and avoid unwanted side reactions.

Common Reduction Methodologies

-

Catalytic Hydrogenation: This is a widely used method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It is generally clean and high-yielding, but care must be taken to prevent over-reduction of the pyrazole ring itself.

-

Metal-Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective but can require harsh conditions and tedious workups to remove metal salts.

-

Hydrazine-Based Reduction: The use of hydrazine hydrate in the presence of a catalyst such as Raney Nickel or a Nickel-Rhenium (Ni-Re) aqueous slurry provides a highly efficient and often milder alternative.[10] This system is particularly effective for various nitro-heterocycles.

Caption: General workflow for the reduction of a nitropyrazole.

Experimental Protocol: Reduction of 4-Nitropyrazole using Ni-Re and Hydrazine Hydrate

This protocol is based on methodologies reported for the efficient reduction of nitroaromatic compounds.[10]

-

Setup: To a 100 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add 4-nitropyrazole (1.13 g, 10 mmol) and ethanol (40 mL).

-

Catalyst Addition: Add a catalytic amount of aqueous Nickel-Rhenium slurry (approx. 0.1 g).

-

Heating: Heat the mixture to a gentle reflux (approximately 40-50 °C).

-

Hydrazine Addition: Add hydrazine hydrate (80% solution, 1.5 mL, ~25 mmol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction should be observed.

-

Reaction Monitoring: Stir the reaction at 50 °C for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude 4-aminopyrazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Causality Note: The dropwise addition of hydrazine hydrate is crucial to control the exothermicity of the reaction. The Ni-Re catalyst provides a high surface area for the efficient decomposition of hydrazine and the subsequent reduction of the nitro group.[10]

Reactivity at the Ring Nitrogen: N-Functionalization and Rearrangement

For nitropyrazoles that are unsubstituted on the ring nitrogen, the N-H bond is an additional site of reactivity.

N-H Acidity and N-Alkylation

The electron-withdrawing nitro group significantly increases the acidity of the N-H proton, facilitating its removal by a base. The resulting pyrazolate anion is a potent nucleophile that can readily undergo N-alkylation or other N-functionalization reactions.[1] For instance, 4-nitropyrazole can be efficiently methylated by reacting it with iodomethane in the presence of a base like potassium carbonate in DMF.[1]

N-Nitration and Thermal Rearrangement

Nitration of pyrazole itself often first occurs on a ring nitrogen atom to form an N-nitropyrazole. These N-nitro intermediates are often thermally unstable and can undergo an uncatalyzed intramolecular rearrangement to yield the more stable C-nitropyrazoles.[7][11] This N-nitro to C-nitro rearrangement is a key synthetic strategy for accessing specific isomers, such as 3(5)-nitropyrazole from the thermal rearrangement of 1-nitropyrazole.[11]

Caption: Schematic of the thermal rearrangement of N-nitropyrazole.

Conclusion

The nitro group imparts a rich and versatile reactivity to the pyrazole core. It serves as a powerful activating group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups through the displacement of other substituents or the nitro group itself. Furthermore, the nitro group can be readily reduced to the corresponding amine, providing a crucial entry point for further synthetic elaboration. Finally, its electronic influence on the pyrazole N-H bond facilitates diverse N-functionalization strategies. A thorough understanding of these reactivity patterns is essential for leveraging nitropyrazole derivatives as powerful synthons in the design and development of novel pharmaceuticals and advanced functional materials.

References

-

Zhang S., Gao Z., Lan D., Jia Q., Liu N., Zhang J., Kou K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

-

Kanishchev, M. I., & Fainzil'berg, A. A. (2005). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 34(10), 1125-1153. [Link]

-

Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., & Shevelev, S. A. (1996). Nitropyrazoles. 10. Substituted N-nitropyrazoles. Russian Chemical Bulletin, 45(11), 2589-2593. [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. [Link]

-

Jin, Q., Zhang, J., He, C., & Parrish, D. A. (2010). 3,4,5-Trinitro-1H-pyrazole: A High-Performance Energetic Material. Angewandte Chemie International Edition, 49(48), 9233-9235. [Link]

-

Li, Y., Qi, C., Li, S., Zhang, H., Sun, C., Yu, Y., & Pang, S. (2016). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 21(11), 1568. [Link]

-

Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). [Link]

-

Harhammer, M., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6529. [Link]

-

He, C., Zhang, J., Zhang, T., Zhang, M., Li, Y., & Shreeve, J. M. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(15), 12519-12524. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

-

Habraken, C. L., & Poels, E. K. (1974). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 39(21), 3143-3144. [Link]

-

Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2897. [Link]

-

Chupakhin, O. N., & Charushin, V. N. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 13-25. [Link]

-

Anonymous. (2009). Experiment 7 — Nucleophilic Substitution. Chem 21 Course Material. [Link]

-

Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., & Shevelev, S. A. (2001). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds, 37(6), 724-730. [Link]

-

Yuriy, S. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]

-

LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Bull, J. A., & Mousseau, J. J. (2012). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 14(15), 3948-3951. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole: An Application Note for Advanced Chemical Research

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, make fluorinated organic molecules highly sought after. Among these, pyrazole derivatives stand out due to their broad spectrum of biological activities. This application note provides a comprehensive, in-depth guide for the synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a novel compound with potential applications in drug discovery and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic pathway from a custom-synthesized β-diketone precursor.

Strategic Overview of the Synthesis

The synthesis of the target molecule, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, is logically approached in a two-step sequence. The initial and most critical phase is the construction of the pyrazole core, which is achieved through the cyclization of a specialized β-diketone with hydrazine. This is followed by a regioselective nitration of the pyrazole ring to introduce the nitro group at the C4 position. The electron-withdrawing nature of the perfluoropropyl group at C3 is a key consideration, influencing both the cyclization and the subsequent electrophilic aromatic substitution.

Caption: Overall synthetic strategy for 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole.

Part 1: Synthesis of the Precursor - 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

The cornerstone of this synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In this protocol, the required β-diketone, 1,1,1,2,2,3,3-heptafluoro-4,6-nonanedione, is first prepared via a Claisen condensation.

Materials and Reagents

| Reagent | Purity | Supplier |

| Perfluorobutyryl chloride | ≥98% | Major Supplier |

| Acetone | ACS Grade | Major Supplier |

| Sodium ethoxide | ≥95% | Major Supplier |

| Diethyl ether, anhydrous | ≥99.8% | Major Supplier |

| Hydrochloric acid, concentrated | 37% | Major Supplier |

| Hydrazine hydrate | ≥98% | Major Supplier |

| Ethanol | 200 Proof | Major Supplier |

| 2,2,2-Trifluoroethanol (TFE) | ≥99% | Major Supplier |

Protocol 1.1: Synthesis of 1,1,1,2,2,3,3-Heptafluoro-4,6-nonanedione

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether (100 mL).

-

Claisen Condensation: Cool the solution to 0 °C in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes. After the addition is complete, add a solution of perfluorobutyryl chloride (1.0 eq) in anhydrous diethyl ether (30 mL) dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding ice-cold 1M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-diketone can be purified by vacuum distillation.

Protocol 1.2: Synthesis of 5-Methyl-3-(perfluoropropyl)-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1,1,1,2,2,3,3-heptafluoro-4,6-nonanedione (1.0 eq) in a 1:1 mixture of ethanol and 2,2,2-trifluoroethanol (TFE) (50 mL). The use of TFE has been shown to improve the regioselectivity of pyrazole formation with fluorinated β-diketones.[2]

-

Cyclization: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-Methyl-3-(perfluoropropyl)-1H-pyrazole.

Sources

mass spectrometry fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

An Application Note on the Mass Spectrometric Fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, a complex heterocyclic molecule featuring diverse chemical moieties. Understanding the fragmentation patterns of such molecules is critical for their unambiguous identification and characterization in various scientific disciplines, including drug development, metabolomics, and environmental analysis.[1] This document outlines predictive fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We present detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and the protocols are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of novel pyrazole-based compounds.

Introduction: The Analytical Challenge

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic scaffold.[2] The target molecule, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, presents a unique analytical challenge due to the combination of three distinct chemical functionalities, each with its own characteristic influence on mass spectrometric fragmentation:

-

The Pyrazole Core: A five-membered aromatic heterocycle prone to ring cleavage, typically involving the scission of the weak N-N bond.[3]

-

The Nitro Group (-NO₂): A strongly electron-withdrawing group whose fragmentation is characterized by the loss of NO, NO₂, and O radicals.[4][5][6]

-

The Perfluoropropyl Group (-C₃F₇): A highly electronegative substituent known for complex fragmentation pathways, including the loss of CF₃ and sequential CF₂ units.[7]

Elucidating the structure of such a molecule requires a systematic approach that combines high-resolution mass spectrometry with a foundational understanding of these competing fragmentation pathways. This application note serves as a comprehensive guide to that process.

Molecular Structure and Properties

-

IUPAC Name: 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole

-

Molecular Formula: C₇H₄F₇N₃O₂

-

Monoisotopic Mass: 295.0192 u

-

Molecular Weight: 295.12 g/mol

-

Structure:

Analytical Strategy: A Dual-Pronged Approach

To gain a comprehensive understanding of the molecule's fragmentation, a dual strategy employing both "hard" and "soft" ionization techniques is recommended. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), provides extensive fragmentation, offering a detailed structural fingerprint.[8][9] Conversely, Electrospray Ionization (ESI), a soft ionization method often paired with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS), generates a prominent molecular ion, which can be isolated and subjected to controlled fragmentation (Collision-Induced Dissociation, CID).[10][11]

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation cascades. These pathways are synthesized from established fragmentation rules for pyrazoles, nitroaromatics, and perfluorinated compounds.[4][7][12]

Electron Ionization (EI) Fragmentation

Under high-energy EI (70 eV), the molecular ion (M⁺˙, m/z 295) is expected to be of low abundance or absent. The fragmentation will be driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

Key EI Fragmentation Steps:

-

Loss of Nitro Group: The most facile cleavages involve the nitro group.

-

Loss of ·NO₂: This is a very common pathway for nitroaromatic compounds, leading to a significant peak at m/z 249 .[12]

-

Loss of ·NO: Rearrangement to a nitrite followed by loss of ·NO can produce an ion at m/z 265 .

-

-

Cleavage of the Perfluoropropyl Chain:

-

α-Cleavage (Loss of ·CF₃): Cleavage of the C-C bond adjacent to the pyrazole ring results in the loss of a trifluoromethyl radical, yielding an ion at m/z 226 .

-

Loss of ·C₂F₅: Cleavage further down the chain can result in the loss of a pentafluoroethyl radical, giving an ion at m/z 176 .

-

-

Secondary Fragmentation: The initial fragment ions undergo further decomposition. A prominent secondary fragment is expected at m/z 180 , resulting from the loss of ·NO₂ followed by the loss of ·CF₃ from the ion at m/z 249.

-

Pyrazole Ring Fission: The pyrazole ring itself can fragment, often through the loss of stable molecules like HCN or N₂. For example, the ion at m/z 180 could lose HCN to yield an ion at m/z 153 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the molecule will typically be observed as a protonated molecule [M+H]⁺ (m/z 296) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 294) in negative ion mode. The fragmentation observed upon CID will be more controlled.

Key ESI-MS/MS Fragmentation Steps ([M+H]⁺, m/z 296):

-

Loss of HF: The presence of the perfluoroalkyl chain and a protonated site makes the neutral loss of hydrogen fluoride (HF) a highly probable event, leading to a fragment at m/z 276 .

-

Loss of H₂O: The nitro group can participate in a rearrangement with the added proton, facilitating the loss of a water molecule to produce an ion at m/z 278 . This is a common pathway for protonated nitro compounds.[13]

-

Loss of HCN: Fragmentation of the pyrazole ring can lead to the expulsion of hydrogen cyanide, resulting in an ion at m/z 269 .

-

Loss from Perfluoropropyl Chain: Unlike the radical losses in EI, fragmentation in ESI often involves the loss of neutral, stable molecules. This could include losses of CF₃H (70 u) or C₂F₅H (120 u).

Summary of Predicted Key Fragments

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| EI | 295 ([M]⁺˙) | 249 | ·NO₂ | NO₂ |

| EI | 295 ([M]⁺˙) | 226 | ·CF₃ | CF₃ |

| EI | 295 ([M]⁺˙) | 176 | ·C₂F₅ | C₂F₅ |

| EI | 249 ([M-NO₂]⁺) | 180 | ·CF₃ | CF₃ |

| ESI (+) | 296 ([M+H]⁺) | 278 | H₂O | H₂O |

| ESI (+) | 296 ([M+H]⁺) | 276 | HF | HF |

| ESI (+) | 296 ([M+H]⁺) | 269 | HCN | HCN |

Experimental Protocols

These protocols provide a starting point for method development. Instrument parameters should be optimized for the specific system being used.

Protocol 1: GC-MS Analysis

Objective: To generate a reproducible fragmentation pattern for library creation and structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1.0 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Acetonitrile).

-

Vortex until fully dissolved.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

GC-MS System & Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent single quadrupole.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split 10:1, depending on concentration).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Self-Validation & QC:

-

Inject a solvent blank before and after the sample to check for carryover and system contamination.

-

Run a standard compound (e.g., Octafluoronaphthalene) to verify instrument performance and mass accuracy.

-

Acquire data in triplicate to ensure reproducibility of the fragmentation pattern and retention time.

-

Protocol 2: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain controlled fragmentation data for structural elucidation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1.0 mL of LC-MS grade Acetonitrile or Methanol.

-

Vortex until fully dissolved.

-

Perform serial dilutions in a 50:50 Water:Acetonitrile mixture (with 0.1% formic acid for positive mode) to a final concentration of 10-100 ng/mL.

-

-

LC-MS/MS System & Conditions:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

MS System: Sciex Triple Quad™ 6500+ or Thermo Orbitrap Exploris™ or equivalent tandem mass spectrometer.[14][15]

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B, hold for 0.5 min.

-

Linear ramp to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to 5% B and re-equilibrate for 2 min.

-

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

-

MS Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MS1 Scan: Scan for the precursor ion ([M+H]⁺) at m/z 296.

-

MS2 Product Ion Scan: Isolate m/z 296 and perform CID using a range of collision energies (e.g., stepped from 10-40 eV) to generate a comprehensive product ion spectrum.

-

-

-

Self-Validation & QC:

-

Inject a solvent blank between samples.

-

Use a system suitability standard (e.g., a mix of known compounds) to check retention time stability, peak shape, and instrument sensitivity.

-

If using a high-resolution MS, confirm the mass accuracy of the precursor and fragment ions to be within 5 ppm.[16][17][18]

-

Conclusion

The mass spectrometric fragmentation of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is complex but predictable. It is governed by competing pathways initiated by the nitro, perfluoropropyl, and pyrazole functionalities. By employing a dual-pronged analytical strategy with GC-MS (EI) and LC-MS/MS (ESI), a chemist can generate a wealth of data. The EI spectrum provides a high-energy fragmentation fingerprint, while the ESI-MS/MS spectrum confirms the molecular weight and provides controlled, structurally informative fragmentation. The protocols and predictive pathways detailed in this guide provide a robust framework for the confident identification and structural elucidation of this and other similarly complex heterocyclic molecules.

References

-

Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833–836. [Link]

-

Santos, L., & de Suoza, M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

Parshintsev, J., Kivilcim, Y., Hartonen, K., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5, 117-128. [Link]

-

Zhou, Z., Liu, Y., & Liang, Y. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]

-

Newton, S., McMahen, R., Stoeckel, J. A., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology, 51(4), 1557-1565. [Link]

-

Schmidt, K., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1645-1658. [Link]

-

Hollmann, F., & Grützmacher, H. (2007). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 26(18), 4438–4445. [Link]

-

Nguyen, T., & Barupal, D. (2024). Simulating Tandem Mass Spectra for Small Molecules using a General-Purpose Large-Language Model. ResearchGate. [Link]

-

Perreault, H., & Lendor, S. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Arsenault, G., Chittim, B., McAlees, A., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

-

Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513-532. [Link]

-

McCord, J. P., & Strynar, M. J. (2019). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of Visualized Experiments, (148). [Link]

-

LCGC Staff. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 21-28. [Link]

-

Perminova, E., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6526. [Link]

-

Gheorghiu, M. D., & Balaban, A. T. (2015). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]

-

Lendor, S., & Perreault, H. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(9), 1142-1149. [Link]

-

Chemistry Academy. (2020, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

-

Wikipedia contributors. (2024, January 10). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]

-

Schmidt, K., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Yamashita, N., et al. (2010). Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. ResearchGate. [Link]

-

The Biotech Platform. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS) [Video]. YouTube. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787-803. [Link]

-

Munoz, G., et al. (2012). Comparative study of low versus high resolution liquid chromatography - mass spectrometric strategies for measuring perfluorinated contaminants in fish. Food Additives & Contaminants: Part A, 29(11), 1749-1760. [Link]

-

Bursey, M. M., & McLafferty, F. W. (1967). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 89(1), 1-13. [Link]

-

Genualdi, S., et al. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Science Advances, 9(43). [Link]

-

Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4867. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 304-306. [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Liu, J., et al. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 10(1), 22-26. [Link]

-

Fehre, K., et al. (2023). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 56(6), 629-639. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. well-labs.com [well-labs.com]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: A Scientist's Guide to Column Chromatography of Fluorinated Pyrazoles

Introduction: The Unique Purification Challenge of Fluorinated Pyrazoles

Fluorinated pyrazoles are a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] However, the very features that make these compounds so valuable also present unique challenges during their purification. The high electronegativity of fluorine and the presence of the nitrogen-containing pyrazole ring create a complex interplay of polarity, basicity, and potential for strong interactions with stationary phases.[5]

This guide provides a comprehensive framework for developing robust and efficient column chromatography protocols for the purification of fluorinated pyrazoles. We will move beyond generic starting points to explain the underlying chemical principles that govern separation, enabling researchers to make informed decisions and troubleshoot effectively.

Understanding the Analyte: The Impact of Fluorine and the Pyrazole Moiety

A successful purification strategy begins with a deep understanding of the target molecule.

-

The Role of Fluorine: The introduction of fluorine can have a paradoxical effect on polarity. A single fluorine atom often increases the polarity of a molecule due to the highly polar C-F bond.[5] Conversely, a trifluoromethyl (CF3) group, while possessing a strong dipole moment, can increase a molecule's overall hydrophobicity and lipophilicity due to its larger molar volume.[5] This duality is critical when selecting between normal-phase and reversed-phase chromatography.

-

The Pyrazole Ring: The pyrazole ring itself is a polar, heterocyclic system containing basic nitrogen atoms. These nitrogens can interact strongly with acidic sites on common stationary phases like silica gel, potentially leading to peak tailing, poor recovery, or even on-column degradation.[6]

-

Regioisomers and Stereoisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which possess very similar physical properties, making their separation challenging.[6] For chiral fluorinated pyrazoles, enantiomeric separation will necessitate specialized chiral stationary phases.[6]

Strategic Selection of Chromatography Conditions

The fundamental principle of column chromatography is the differential partitioning of compounds between a stationary phase and a mobile phase.[7][8][9][10] The optimal conditions for separating fluorinated pyrazoles depend on a careful balance of these two components.

Choosing the Right Stationary Phase

The choice of stationary phase is the most critical decision in developing a separation method.

-

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[11][12] More polar compounds interact more strongly with the stationary phase and elute later.[11][12]

-

Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its high resolving power and low cost.[13] However, the acidic silanol groups (Si-OH) on the surface of silica can strongly adsorb the basic nitrogen atoms of the pyrazole ring, leading to the issues mentioned previously.[6]

-

Deactivated Silica Gel: To mitigate strong interactions with basic compounds, silica gel can be "deactivated" by adding a basic modifier like triethylamine (0.5-1% by volume) to the mobile phase.[6] This neutralizes the most acidic sites on the silica surface.

-

Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds like pyrazoles.[6] It lacks the strong acidity of silica gel, often resulting in better recovery and peak shape.

-

-

Reversed-Phase Chromatography: This technique employs a non-polar stationary phase and a polar mobile phase.[11][12][14] Non-polar (more hydrophobic) compounds are retained more strongly and elute later.[14]

-

C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds.[13] It is particularly useful for purifying more polar fluorinated pyrazoles that may be sparingly soluble in the non-polar solvents used for normal-phase chromatography.[6]

-

Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These stationary phases offer alternative selectivity compared to traditional C18 columns.[15][16][17] They can engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and charge transfer interactions.[15][16] This makes them particularly well-suited for separating halogenated compounds and positional isomers.[16]

-

Table 1: Stationary Phase Selection Guide for Fluorinated Pyrazoles

| Stationary Phase | Chromatography Mode | Best Suited For | Key Considerations |

| Silica Gel | Normal-Phase | Moderately polar, non-basic to weakly basic fluorinated pyrazoles. Separation of regioisomers.[6] | Prone to strong adsorption of basic pyrazoles. May require deactivation with a basic modifier.[6] |

| Neutral Alumina | Normal-Phase | Basic fluorinated pyrazoles that show poor recovery on silica gel.[6] | Generally offers lower resolution than silica gel. |

| C18 (ODS) | Reversed-Phase | Polar fluorinated pyrazoles and their regioisomers.[6] | Requires polar mobile phases (e.g., acetonitrile/water, methanol/water).[6] |

| PFP (Pentafluorophenyl) | Reversed-Phase | Halogenated compounds, including fluorinated pyrazoles, especially for separating isomers.[15][16] | Provides unique selectivity based on multiple interaction mechanisms.[16][17] |

Optimizing the Mobile Phase

The mobile phase transports the sample through the column, and its composition determines the elution strength.[18]

-

Normal-Phase Eluents: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used.[13] The separation is fine-tuned by gradually increasing the proportion of the polar solvent (gradient elution) to elute more strongly retained compounds.[19]

-

Initial Screening: Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. Aim for an Rf (retention factor) of approximately 0.2-0.4 for the target compound in the desired solvent mixture.[6]

-

-

Reversed-Phase Eluents: Common mobile phases are mixtures of water with a miscible polar organic solvent like acetonitrile or methanol.[13][18] Buffers may be added to control the pH, which can be crucial for the separation of ionizable compounds.[18]

-

Gradient Elution: A typical gradient starts with a high percentage of water and gradually increases the organic solvent content to elute more hydrophobic compounds.

-

Table 2: Common Mobile Phase Systems for Fluorinated Pyrazole Purification

| Chromatography Mode | Stationary Phase | Common Mobile Phase System | Application Example |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate Gradient | Separation of moderately polar regioisomers.[6][19] |

| Normal-Phase | Silica Gel | Dichloromethane/Methanol Gradient | Purification of more polar fluorinated pyrazoles.[6] |

| Reversed-Phase | C18 | Acetonitrile/Water Gradient | Separation of polar compounds and regioisomers.[6] |

| Reversed-Phase | C18 or PFP | Methanol/Water Gradient | Alternative to acetonitrile for different selectivity.[6] |

Experimental Protocols

Protocol: Normal-Phase Column Chromatography of a Trifluoromethylated Pyrazole

This protocol outlines a general procedure for purifying a moderately polar, solid trifluoromethylated pyrazole using silica gel.

1. Mobile Phase Selection via TLC: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). d. Visualize the spots under UV light. e. Select the solvent system that gives the target compound an Rf value of ~0.3.[6]

2. Column Packing (Slurry Method): a. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). b. If the pyrazole is known to be basic, add triethylamine to the eluent to a final concentration of 0.5-1%.[6] c. Clamp a glass chromatography column vertically and ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom. d. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing without air bubbles.[6]

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the sample solution or the dry-loaded silica to the top of the packed column.[6]

4. Elution and Fraction Collection: a. Begin eluting with the low-polarity solvent system identified in step 1. b. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 hexane/ethyl acetate) to move the compounds down the column. c. Collect fractions in test tubes and monitor their composition by TLC.[6]

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified fluorinated pyrazole.[6]

Visualization of the Method Development Workflow

The process of selecting the appropriate chromatography conditions can be visualized as a decision tree.

Caption: Workflow for selecting column chromatography conditions for fluorinated pyrazoles.

Conclusion and Expert Recommendations

The successful purification of fluorinated pyrazoles by column chromatography is an achievable goal that relies on a systematic and chemically-informed approach. There is no single "best" method; the optimal conditions are dictated by the specific structure of the analyte and its impurities.

Key Takeaways:

-

Always start with TLC: It is the fastest and most cost-effective way to screen conditions.

-

Consider the basicity of the pyrazole ring: If you observe poor recovery or significant peak tailing on silica, switch to deactivated silica or neutral alumina.

-

Don't overlook reversed-phase chromatography: It is a powerful tool for more polar fluorinated pyrazoles and offers complementary selectivity to normal-phase methods.

-

Leverage fluorinated stationary phases: For challenging separations, particularly of isomers, PFP and other fluorinated phases can provide the necessary selectivity that C18 and silica lack.[15][16][17]

By understanding the interplay between the unique properties of fluorinated pyrazoles and the principles of chromatography, researchers can confidently develop efficient and reproducible purification protocols, accelerating the pace of discovery and development.

References

-

Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

-

Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]

-

Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]

-

Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]

-

Column chromatography. Columbia University. [Link]

-

Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]

-

Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. National Institutes of Health (NIH). [Link]

-

New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Aqueous normal-phase chromatography. Wikipedia. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

-

Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Asian Journal of Chemistry. [Link]

-

What Is Normal Phase And Reversed Phase Chromatography? ALWSCI. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Polar Compounds. SIELC Technologies. [Link]

-

Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Mayo Clinic. [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]

-

Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier. PubMed. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Institutes of Health (NIH). [Link]

-

How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]

-

Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

-

HPLC Column Selection Guide. Linklab. [Link]

-

On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

Sources

- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 8. jackwestin.com [jackwestin.com]

- 9. chromtech.com [chromtech.com]

- 10. columbia.edu [columbia.edu]

- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 12. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]

- 13. hawach.com [hawach.com]

- 14. biotage.com [biotage.com]

- 15. waters.com [waters.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Utilization of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole as a Versatile Chemical Intermediate

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] The strategic incorporation of fluorine-containing substituents, such as a perfluoropropyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The subject of this guide, 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, is a highly valuable, albeit specialized, chemical intermediate. Its true potential is unlocked through the chemical versatility of the nitro group, which can be readily transformed into an amino group, providing a key handle for a wide array of subsequent chemical modifications.

These application notes provide detailed protocols for the synthesis and, more importantly, the strategic utilization of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole in synthetic workflows, particularly those geared towards the generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational models.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C7H4F7N3O2 | [6] |

| Molecular Weight | 295.11 g/mol | [6] |

| Appearance | Expected to be a crystalline solid | Analogy to similar pyrazoles[7] |

| Solubility | Soluble in common organic solvents (e.g., DMF, acetonitrile, methanol) | [7] |

| ¹H NMR (Predicted) | δ ~2.4 (s, 3H, CH₃), ~13.5 (br s, 1H, NH) | Based on similar pyrazole structures[7] |

| ¹³C NMR (Predicted) | Signals corresponding to the methyl, pyrazole ring, and perfluoropropyl carbons | Based on general pyrazole spectra[8] |

| IR (Predicted) | Bands for N-H, C-H, C=N, C-F, and NO₂ stretching | Standard functional group regions |

Safety, Handling, and Storage